Erythromycin stearate is a macrolide antibiotic that is commonly used in scientific research. It is a white crystalline powder that is insoluble in water. Erythromycin stearate is derived from the bacterium Streptomyces erythreus. It is classified as a bacteriostatic antibiotic, which means that it inhibits the growth of bacteria. In scientific research, Erythromycin stearate is often used as a model compound for studying drug delivery, drug metabolism, and drug resistance.
Erythromycin stearate is derived from erythromycin, which is produced by the fermentation of the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus). Erythromycin itself is a natural product that belongs to the macrolide class of antibiotics. Erythromycin stearate is classified as a salt formed by the reaction of erythromycin with stearic acid, enhancing its stability and solubility in pharmaceutical formulations.
The synthesis of erythromycin stearate typically involves the reaction between erythromycin and stearic acid. The process can be outlined as follows:
The synthesis may also involve epimerization processes to enhance the optical purity of the product, allowing for the separation of various isomers of erythromycin through chromatographic techniques .
Erythromycin stearate has a complex molecular structure characterized by a large macrolide ring system. Its molecular formula is , with a molecular weight of approximately 1063.49 g/mol. The structure includes:
The stereochemistry is crucial for its activity, with multiple chiral centers influencing its pharmacological properties .
Erythromycin stearate can undergo various chemical reactions:
These reactions are significant for understanding its behavior in pharmaceutical formulations and biological systems .
Erythromycin stearate exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. The mechanism involves:
The effectiveness against various Gram-positive bacteria highlights its clinical importance.
Erythromycin stearate exhibits several notable physical and chemical properties:
These properties influence formulation strategies in drug development .
Erythromycin stearate has diverse applications in medicine and pharmaceuticals:
The ongoing research into erythromycin derivatives continues to expand its therapeutic potential in clinical settings .
Erythromycin stearate is a salt complex formed between erythromycin A (a macrolide antibiotic) and stearic acid (octadecanoic acid). Its molecular formula is C₅₅H₁₀₃NO₁₅, corresponding to a molecular weight of 1018.42 g/mol. The compound integrates erythromycin A (C₃₇H₆₇NO₁₃) and stearic acid (C₁₈H₃₆O₂) in a 1:1 molar ratio [2] [6]. Erythromycin A features a 14-membered lactone ring (oxacyclotetradecane) with ten chiral centers, each designated by specific stereochemical descriptors (R or S). Key functional groups include:
The stearate moiety (CH₃(CH₂)₁₆COOH) binds ionically to the desosamine amine group, forming a crystalline salt. This configuration preserves erythromycin’s bioactivity while altering its physicochemical behavior. The IUPAC name reflects this complexity:
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione; octadecanoic acid [1] [4]
Table 1: Atomic Composition and Stereochemical Features of Erythromycin Stearate
Component | Structural Features | Stereocenters |
---|---|---|
Erythromycin A core | 14-membered lactone ring, desosamine (C-5), cladinose (C-3), C-9 ketone, multiple –OH groups | 10 chiral centers |
Stearic acid | 18-carbon saturated fatty acid | None |
Bonding | Ionic salt formation between stearate carboxylate and desosamine dimethylammonium | N/A |
Erythromycin stearate is highly susceptible to acid-catalyzed degradation, a limitation inherited from its erythromycin A component. In acidic environments (pH < 4), it undergoes intramolecular dehydration via a ketalization reaction:
This degradation pathway compromises antibacterial efficacy and generates toxic byproducts. Studies confirm that >90% of erythromycin degrades within 1 hour at gastric pH (1.5–3.5). Erythromycin stearate’s degradation rate is pH-dependent, accelerating below pH 4.0. Forced degradation studies using 0.05N HCl show immediate decomposition, necessitating enteric coating in oral formulations to bypass gastric exposure [5] [8]. Analytical methods (e.g., stability-indicating HPLC) resolve degradation peaks corresponding to:
Table 2: Primary Degradation Products of Erythromycin Stearate Under Acidic Conditions
Degradant | Structure | Formation Pathway | Bioactivity |
---|---|---|---|
Anhydroerythromycin A | 6,9;9,12-Spiroketal | Intramolecular ketalization | Inactive |
Erythromycin enol ether | 8,9-Anhydro-6,9-oxide | Dehydration of hemiketal intermediate | Inactive |
Pseuderythromycin A enol ether | 8-H enantiomer of enol ether | Stereoisomeric dehydration | Inactive |
Erythromycin stearate exhibits marked hydrophobicity due to its stearate moiety. Its solubility follows a reverse trend compared to erythromycin base:
Solubility arises from competing intermolecular forces:
Table 3: Solubility of Erythromycin Stearate in Common Solvents
Solvent | Polarity Index | Solubility | Primary Interaction Mechanism |
---|---|---|---|
Water | 9.0 | <1 mg/mL (insoluble) | Limited H-bonding, ion-dipole forces |
Ethanol | 5.2 | ~30–50 mg/mL | H-bonding with –OH groups |
Chloroform | 4.1 | >100 mg/mL | Hydrophobic interactions with stearate |
Acetone | 5.1 | >100 mg/mL | Dipole-dipole and hydrophobic forces |
Ethyl acetate | 4.4 | >100 mg/mL | Hydrophobic interactions |
Erythromycin stearate exists primarily as a crystalline solid, though processing conditions can induce amorphous forms. Key characteristics include:
Polymorphic transitions impact pharmaceutical performance:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7